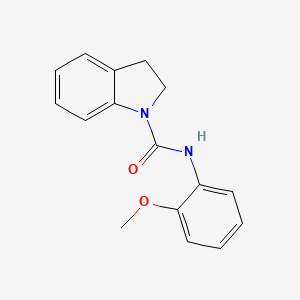
N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide, also known as TMB-8, is a chemical compound commonly used in scientific research. It is a sulfonamide derivative and has been extensively studied for its various applications in biochemistry and physiology.
Mécanisme D'action
N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide inhibits calcium release from the endoplasmic reticulum by blocking the IP3 receptor. It binds to a specific site on the receptor and prevents the binding of IP3, which is required for calcium release. This compound has also been shown to inhibit the activity of the sarcoplasmic reticulum calcium ATPase, which is responsible for pumping calcium back into the endoplasmic reticulum.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It inhibits calcium-dependent processes such as muscle contraction and neurotransmitter release. This compound has also been shown to induce apoptosis in various cancer cell lines. Additionally, this compound has been shown to inhibit the activity of various enzymes, including protein kinase C and phospholipase C.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its specificity for the IP3 receptor. It can be used to study the function of this receptor without affecting other calcium channels or transporters. However, this compound has been shown to have off-target effects on other enzymes and receptors, which can complicate data interpretation. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is the development of more specific inhibitors of the IP3 receptor. This compound has off-target effects on other enzymes and receptors, which can complicate data interpretation. Another area of interest is the use of this compound in the treatment of cancer. This compound has been shown to induce apoptosis in various cancer cell lines, and further research could lead to the development of new cancer therapies. Finally, this compound could be used in the study of calcium-dependent processes in various tissues and organs, including the heart and brain.
Méthodes De Synthèse
N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide can be synthesized through the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1,1-dimethylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting this compound product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(1,1-dimethylpropyl)-2,4,6-trimethylbenzenesulfonamide is commonly used in scientific research as an inhibitor of calcium release from intracellular stores. It is used to study the function of inositol 1,4,5-trisphosphate (IP3) receptors, which are responsible for releasing calcium from the endoplasmic reticulum. This compound has also been used to study the role of calcium in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-7-14(5,6)15-18(16,17)13-11(3)8-10(2)9-12(13)4/h8-9,15H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINWXEWDUYEIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(difluoromethyl)-N-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739242.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-methylpropanamide](/img/structure/B5739262.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5739267.png)
![N-isopropyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5739271.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5739291.png)
![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B5739294.png)

![N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5739301.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)

